methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate
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Overview
Description
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group attached to an indazole ring, which is further connected to a carboxamido pentanoate moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the indazole derivative.
Amidation Reaction: The carboxamido group is formed through an amidation reaction between the indazole derivative and a suitable amine.
Esterification: The final step involves esterification to introduce the pentanoate moiety, typically using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂⁻)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate can be compared with other similar compounds, such as:
Methyl(S)-2-(1-(4-chlorobenzyl)-1H-indazole-3-carboxamido)pentanoate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Methyl(S)-2-(1-(4-methylbenzyl)-1H-indazole-3-carboxamido)pentanoate:
Methyl(S)-2-(1-(4-nitrobenzyl)-1H-indazole-3-carboxamido)pentanoate:
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22FN3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C21H22FN3O3/c1-3-6-17(21(27)28-2)23-20(26)19-16-7-4-5-8-18(16)25(24-19)13-14-9-11-15(22)12-10-14/h4-5,7-12,17H,3,6,13H2,1-2H3,(H,23,26)/t17-/m0/s1 |
InChI Key |
MFRTXWHFMBIWRY-KRWDZBQOSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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